

An In-depth Technical Guide to 6-Chloro-9-isopropyl-9H-purine

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Compound of Interest

Compound Name: 6-Chloro-9-isopropyl-9H-purine

CAS No.: 500539-08-2

Cat. No.: B1348340

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-9-isopropyl-9H-purine**, a substituted purine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a plausible synthetic route, and discusses its potential biological activities based on the known properties of structurally related compounds.

Chemical Identity and Properties

6-Chloro-9-isopropyl-9H-purine, also known by its IUPAC name 6-chloro-9-(propan-2-yl)-9H-purine, is a synthetic purine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |
|-------------------|---|---------------|
| IUPAC Name | 6-chloro-9-(propan-2-yl)-9H-purine | PubChem[1] |
| CAS Number | 500539-08-2 | Sigma-Aldrich |
| Molecular Formula | C ₈ H ₉ ClN ₄ | PubChem[1] |
| Molecular Weight | 196.64 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| InChI | 1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3 | Sigma-Aldrich |
| InChI Key | RZIIMNOJHLWYNA-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | <chem>CC(C)N1C=NC2=C1N=CN=C2Cl</chem> | PubChem[1] |

Synthesis

While a specific, detailed protocol for the synthesis of **6-Chloro-9-isopropyl-9H-purine** is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the direct N9-alkylation of 6-chloropurine with an isopropyl halide. This method is analogous to the preparation of other N9-substituted purine derivatives.[2]

Experimental Protocol: Synthesis of 6-Chloro-9-isopropyl-9H-purine

Objective: To synthesize **6-Chloro-9-isopropyl-9H-purine** via N9-alkylation of 6-chloropurine.

Materials:

- 6-Chloropurine
- 2-Iodopropane (or 2-Bromopropane)

- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a solution of 6-chloropurine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).
- **Alkylation:** To the stirred suspension, add 2-iodopropane (1.1-1.5 equivalents) dropwise at room temperature.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is diluted with water and extracted multiple times with ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield **6-Chloro-9-isopropyl-9H-purine**.

Potential Biological Activity

Substituted purines are a well-established class of compounds with a broad range of biological activities, frequently explored as scaffolds for the development of therapeutic agents.[3] While specific quantitative biological data for **6-Chloro-9-isopropyl-9H-purine** is scarce in the public

domain, its structural features suggest potential activity in several areas, most notably as a kinase inhibitor.

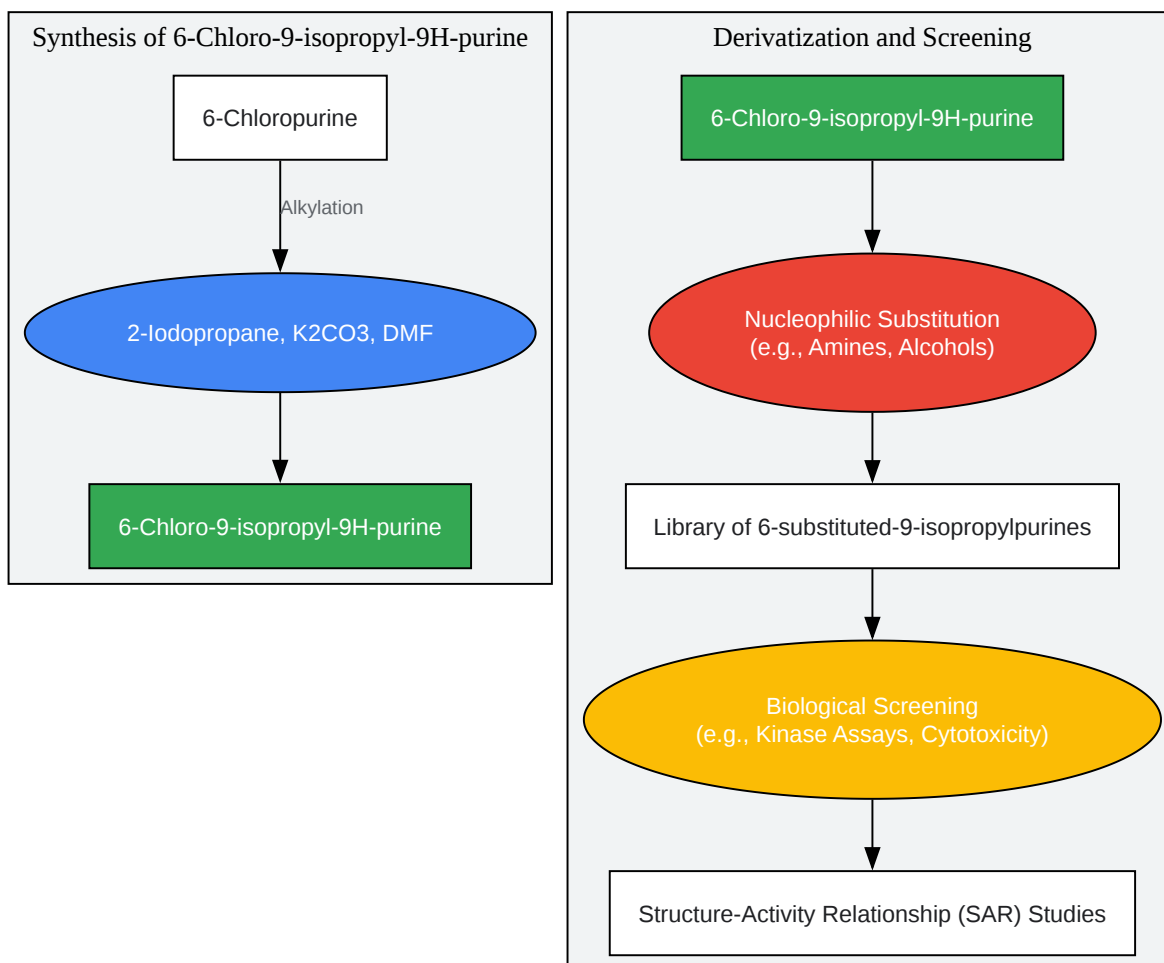
Derivatives of 2,6,9-trisubstituted purines have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[4] For instance, certain 6-(substituted-anilino)-9-isopropylpurine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), with IC50 values in the micromolar range.[5] Given that the 6-chloro substituent is a common precursor for introducing various functionalities, **6-Chloro-9-isopropyl-9H-purine** serves as a valuable intermediate for creating libraries of potential kinase inhibitors.

Furthermore, various 6-substituted purine derivatives have been synthesized and screened for antifungal and cytotoxic activities.[6] The exploration of novel 6,8,9-trisubstituted purine analogues has also revealed compounds with notable cytotoxic activity against human cancer cell lines.[3]

Visualizations

Synthetic Workflow

The general workflow for the synthesis and subsequent derivatization of **6-Chloro-9-isopropyl-9H-purine** is depicted below. This process highlights its role as a key intermediate.



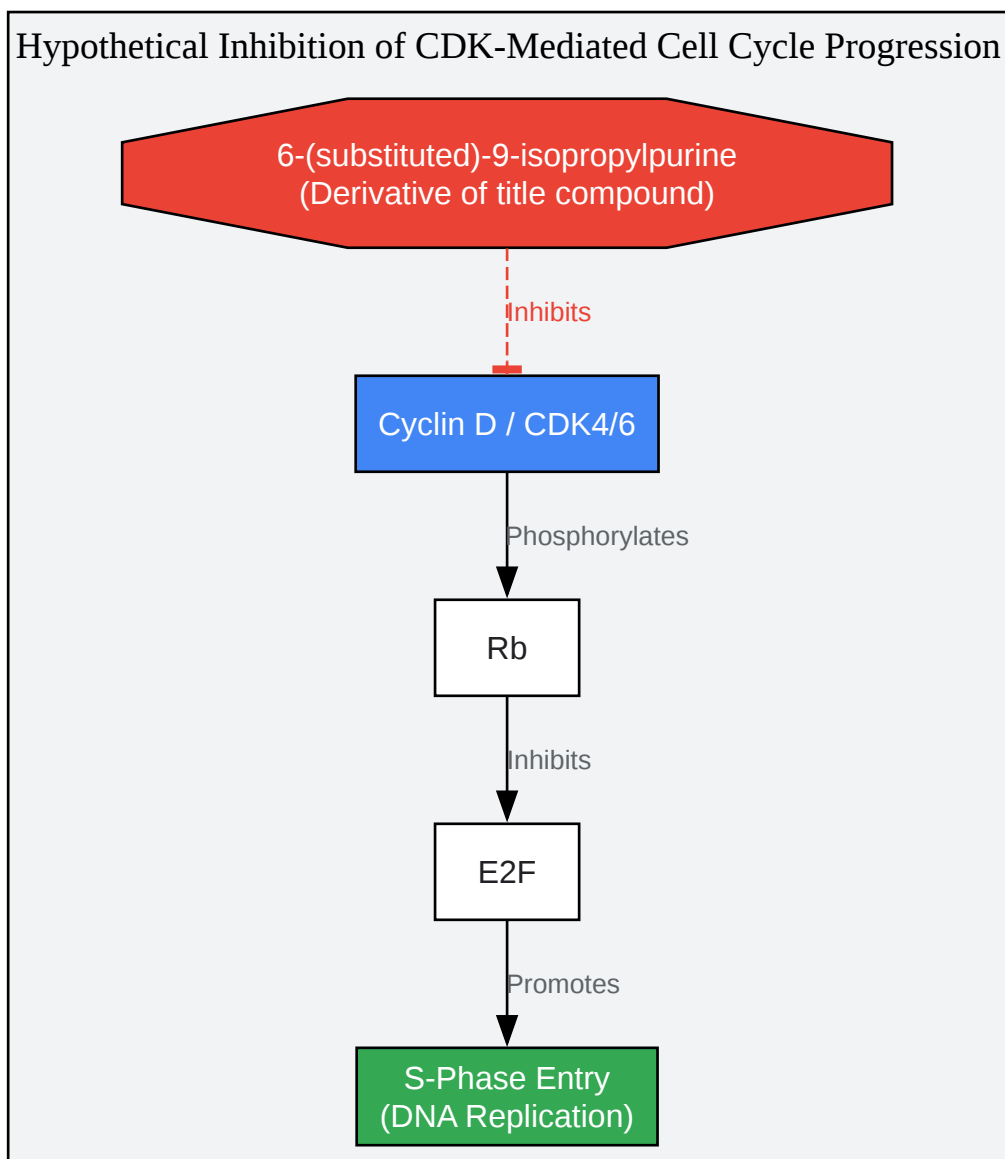
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A generalized workflow for the synthesis and subsequent biological evaluation of **6-Chloro-9-isopropyl-9H-purine** derivatives.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of similar purine analogs as CDK inhibitors, a hypothetical mechanism of action for a derivative of **6-Chloro-9-isopropyl-9H-purine** could involve the

inhibition of the cell cycle progression by targeting a cyclin-dependent kinase.



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A hypothetical signaling pathway illustrating the potential inhibition of the Cyclin D/CDK4/6-Rb axis by a derivative of **6-Chloro-9-isopropyl-9H-purine**.

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